Cas no 50765-89-4 (2-[2-(diethylamino)ethyl]-5-methyl-2-(naphthalen-1-yl)hex-4-enamide)

2-[2-(diethylamino)ethyl]-5-methyl-2-(naphthalen-1-yl)hex-4-enamide structure
50765-89-4 structure
Product Name:2-[2-(diethylamino)ethyl]-5-methyl-2-(naphthalen-1-yl)hex-4-enamide
CAS No:50765-89-4
MF:C23H32N2O
MW:352.512986183167
CID:934240
PubChem ID:99705
Update Time:2025-04-19

2-[2-(diethylamino)ethyl]-5-methyl-2-(naphthalen-1-yl)hex-4-enamide Chemical and Physical Properties

Names and Identifiers

    • 2-[2-(diethylamino)ethyl]-5-methyl-2-(naphthalen-1-yl)hex-4-enamide
    • 2-[2-(diethylamino)ethyl]-5-methyl-2-naphthalen-1-ylhex-4-enamide
    • α-[2-(Diethylamino)ethyl]-α-(3-methyl-2-butenyl)-1-naphthaleneacetamide
    • 1-naphthaleneacetamide, alpha-[2-(diethylamino)ethyl]-alpha-(3-methyl-2-buten-1-yl)-
    • 2-[2-(Diethylamino)ethyl]-5-methyl-2-(1-naphthyl)hex-4-enamide
    • 1-Naphthaleneacetamide, alpha-(2-diethylaminoethyl)-alpha-(3-methyl-2-butenyl)-
    • DTXSID501033366
    • 2-[2-(Diethylamino)ethyl]-5-methyl-2-(1-naphthyl)-4-hexenamide
    • NSC181945
    • 50765-89-4
    • Acetamide, 2-(diethylaminoethyl)-2-(3-methyl-2-butenyl)-2-(1-naphthyl)-
    • 1-Naphthaleneacetamide, .alpha.-[2-(diethylamino)ethyl]-.alpha.-(3-methyl-2-butenyl)-
    • NSC-181945
    • NSC 181945
    • BRN 3067057
    • alpha-(2-Diethylaminoethyl)-alpha-prenyl-1-naphthylacetamide
    • Inchi: 1S/C23H32N2O/c1-5-25(6-2)17-16-23(22(24)26,15-14-18(3)4)21-13-9-11-19-10-7-8-12-20(19)21/h7-14H,5-6,15-17H2,1-4H3,(H2,24,26)
    • InChI Key: MPEKZXIZMHBUPD-UHFFFAOYSA-N
    • SMILES: O=C(C(C1C=CC=C2C=CC=CC=12)(C/C=C(\C)/C)CCN(CC)CC)N

Computed Properties

  • Exact Mass: 352.25166
  • Monoisotopic Mass: 352.251463648g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 9
  • Complexity: 479
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 46.3Ų

Experimental Properties

  • PSA: 46.33
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